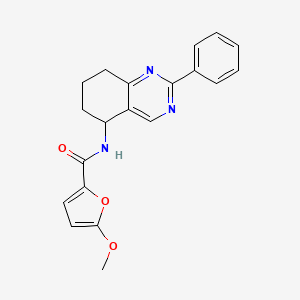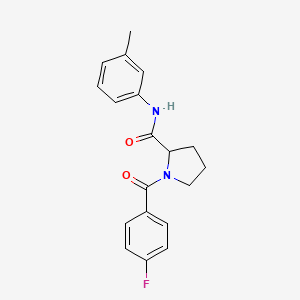![molecular formula C16H26N2O4 B5972190 methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate, commonly known as MG-132, is a proteasome inhibitor that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. In
科学的研究の応用
MG-132 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. This property has been exploited in various research fields, including cancer research, neurodegenerative disease research, and immunology research. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In neurodegenerative disease research, MG-132 has been shown to reduce the accumulation of misfolded proteins, which are implicated in the development of various neurodegenerative diseases. In immunology research, MG-132 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
作用機序
MG-132 exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Proteasome inhibition leads to the accumulation of damaged proteins, ultimately triggering cell death. MG-132 specifically targets the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins triggers the unfolded protein response, leading to the activation of various stress signaling pathways and ultimately triggering cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce the accumulation of misfolded proteins in neurodegenerative diseases, and modulate the immune response in immunology research. MG-132 has also been shown to induce oxidative stress, leading to the activation of various stress signaling pathways. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response.
実験室実験の利点と制限
MG-132 has several advantages and limitations for lab experiments. One of the primary advantages of MG-132 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. However, one of the limitations of MG-132 is its potential toxicity, which can affect the viability of cells in lab experiments. Additionally, MG-132 can affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can complicate the interpretation of experimental results.
将来の方向性
MG-132 has several potential future directions for scientific research. One of the potential future directions for MG-132 is its application in cancer treatment. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can potentially be exploited in cancer treatment. Another potential future direction for MG-132 is its application in neurodegenerative disease research. MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. Additionally, MG-132 has been shown to affect the expression of various genes involved in stress response, which can potentially be exploited in the treatment of neurodegenerative diseases. Overall, MG-132 has several potential future directions for scientific research, which can potentially lead to the development of novel treatments for various diseases.
合成法
MG-132 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of cyclohexylmethylamine with 3-methylbutanal to form a piperidine intermediate. This intermediate is then subjected to a series of reactions involving the use of acetic anhydride, hydrochloric acid, and glycine to form the final product, MG-132. The synthesis of MG-132 is a complex process that requires careful attention to detail and precise control of reaction conditions.
特性
IUPAC Name |
methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-22-15(20)9-17-16(21)13-7-8-14(19)18(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIALKPDDWBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)

![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)


![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)